molecular formula C21H15N3O6 B13135726 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- CAS No. 71412-38-9

9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-

Cat. No.: B13135726
CAS No.: 71412-38-9
M. Wt: 405.4 g/mol
InChI Key: BKWLXQMMPYJEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable structure and reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- typically involves multi-step organic reactions. The process starts with the nitration of anthracene to introduce nitro groups, followed by amination and hydroxylation steps. The methoxyphenyl group is introduced through a substitution reaction, often using methoxyphenylamine as a reagent under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common due to the presence of nitro and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methoxyphenylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of amines and hydroxylated derivatives.

    Substitution: Formation of substituted anthraquinones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology

In biological research, it is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.

Medicine

Medically, derivatives of this compound are explored for their therapeutic properties, including anti-inflammatory and antitumor activities.

Industry

Industrially, it is used in the production of dyes and pigments, providing vibrant colors and stability to fabrics and materials.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. The compound also generates reactive oxygen species (ROS), leading to oxidative stress and cell death. Molecular targets include topoisomerases and other enzymes involved in DNA repair and replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-hydroxy-2-phenoxyanthraquinone
  • 1-Amino-4-hydroxyanthraquinone
  • 1,4-Diamino-9,10-anthracenedione

Uniqueness

Compared to similar compounds, 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro- has unique functional groups that enhance its reactivity and potential applications. The presence of the methoxyphenyl and nitro groups provides additional sites for chemical modification, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

71412-38-9

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

1-amino-5-hydroxy-4-(2-methoxyanilino)-8-nitroanthracene-9,10-dione

InChI

InChI=1S/C21H15N3O6/c1-30-15-5-3-2-4-11(15)23-12-7-6-10(22)16-17(12)21(27)19-14(25)9-8-13(24(28)29)18(19)20(16)26/h2-9,23,25H,22H2,1H3

InChI Key

BKWLXQMMPYJEDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.